Cas no 3964-04-3 (4-Bromoquinoline)

4-Bromoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromoquinoline
- 4-Bromchinolin
- 4-Bromopuinoline
- 4-bromo-quinoline
- Quinoline, 4-bromo-
- 3964-04-3
- AM20051148
- FS-2443
- EN300-67218
- AKOS002681286
- J-650173
- FT-0602277
- SUXIPCHEUMEUSV-UHFFFAOYSA-N
- SCHEMBL244384
- F2183-0453
- AC-7496
- CS-D1449
- SY017802
- AB42051
- W-200585
- BB 0221575
- DTXSID60471338
- A26252
- MFCD07644514
- 4-Bromoquinoline, 95%
- DB-012709
-
- MDL: MFCD07644514
- Inchi: 1S/C9H6BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
- InChI Key: SUXIPCHEUMEUSV-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=CC=N2)Br
Computed Properties
- Exact Mass: 206.96800
- Monoisotopic Mass: 206.968362
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- XLogP3: 1.6
Experimental Properties
- Color/Form: Solid
- Density: 1.564
- Melting Point: 29-34 °C
- Boiling Point: 295.9℃ at 760 mmHg
- Flash Point: Fahrenheit: >230 ° f
Celsius: >110 ° c - Refractive Index: 1.674
- PSA: 12.89000
- LogP: 2.99730
- Sensitiveness: Sensitive to heat, sensitive to light
4-Bromoquinoline Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:2-8°C
4-Bromoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017802-500g |
4-Bromoquinoline |
3964-04-3 | >95% | 500g |
¥6393.00 | 2024-07-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001681-1g |
4-Bromoquinoline |
3964-04-3 | 97% | 1g |
¥32 | 2024-05-23 | |
eNovation Chemicals LLC | D405021-50g |
4-Bromoquinoline |
3964-04-3 | 97% | 50g |
$2930 | 2024-06-05 | |
eNovation Chemicals LLC | D405021-10g |
4-Bromoquinoline |
3964-04-3 | 97% | 10g |
$980 | 2024-06-05 | |
Enamine | EN300-67218-0.25g |
4-bromoquinoline |
3964-04-3 | 95% | 0.25g |
$19.0 | 2023-04-20 | |
Enamine | EN300-67218-25.0g |
4-bromoquinoline |
3964-04-3 | 95% | 25.0g |
$119.0 | 2023-04-20 | |
eNovation Chemicals LLC | D405762-50g |
4-Bromoquinoline |
3964-04-3 | 95% | 50g |
$220 | 2022-10-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-MY770-1g |
4-Bromoquinoline |
3964-04-3 | 96% | 1g |
¥43.0 | 2023-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17961-50G |
4-bromoquinoline |
3964-04-3 | 97% | 50g |
¥ 646.00 | 2023-04-13 | |
Fluorochem | 048863-25g |
4-Bromoquinoline |
3964-04-3 | 98% | 25g |
£108.00 | 2022-03-01 |
4-Bromoquinoline Related Literature
-
Hanhui Xu,Christian Wolf Chem. Commun. 2009 3035
-
Sanghyup Seo,Donghyeon Kim,Hyunwoo Kim Chem. Commun. 2021 57 11240
-
Nikki?L. Sloan,Sajinder K. Luthra,Graeme McRobbie,Sally L. Pimlott,Andrew Sutherland RSC Adv. 2017 7 54881
-
H. Irving,A. R. Pinnington J. Chem. Soc. 1957 290
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Yan Zhu,Qiao Chu,Heng Li,Ping Liu,Peipei Sun Green Chem. 2023 25 296
Additional information on 4-Bromoquinoline
4-Bromoquinoline (CAS No. 3964-04-3): A Comprehensive Overview
4-Bromoquinoline, with the CAS number 3964-04-3, is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This aromatic heterocyclic compound is characterized by its unique structure, which consists of a quinoline ring substituted with a bromine atom at the 4-position. The combination of the quinoline scaffold and the bromine substituent endows 4-Bromoquinoline with a wide range of chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 4-Bromoquinoline can be represented as C9H6BrN. The bromine atom at the 4-position provides a reactive site for various chemical transformations, including nucleophilic substitution, cross-coupling reactions, and metal-catalyzed reactions. These properties make 4-Bromoquinoline an attractive starting material for the synthesis of complex organic molecules and pharmaceuticals.
In recent years, 4-Bromoquinoline has been extensively studied for its potential applications in medicinal chemistry. One notable area of research is its use as a building block in the development of antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and evaluation of a series of 4-Bromoquinoline-based compounds as inhibitors of viral replication. The results showed that several derivatives exhibited potent antiviral activity against a range of viruses, including influenza and coronaviruses.
Beyond antiviral applications, 4-Bromoquinoline has also shown promise in the treatment of cancer. Research published in Cancer Letters in 2022 demonstrated that certain derivatives of 4-Bromoquinoline possess significant anticancer activity by targeting specific signaling pathways involved in tumor growth and metastasis. These findings highlight the potential of 4-Bromoquinoline-based compounds as novel therapeutic agents for cancer treatment.
The versatility of 4-Bromoquinoline extends to its use in organic synthesis as a key intermediate. Its reactivity and stability make it an ideal starting material for various synthetic transformations. For example, cross-coupling reactions such as Suzuki-Miyaura coupling and Stille coupling can be used to introduce diverse functional groups at the 4-position, leading to a wide array of substituted quinolines with tailored properties. These synthetic strategies have been extensively utilized in the development of new materials, dyes, and pharmaceuticals.
In addition to its synthetic utility, 4-Bromoquinoline has been investigated for its biological activities. Studies have shown that certain derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes them potential candidates for the development of new antibiotics to combat drug-resistant bacterial strains. Furthermore, some derivatives have been found to possess anti-inflammatory properties, suggesting their potential use in treating inflammatory diseases.
The environmental impact and safety profile of 4-Bromoquinoline are also important considerations. Research has shown that under proper handling and storage conditions, 4-Bromoquinoline is stable and does not pose significant environmental risks. However, it is essential to follow standard safety protocols when working with this compound to ensure safe handling and disposal.
In conclusion, 4-Bromoquinoline (CAS No. 3964-04-3) is a multifaceted compound with a broad range of applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique chemical structure and reactivity make it an invaluable intermediate for the synthesis of bioactive molecules with diverse therapeutic potentials. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in the scientific community.
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